N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazolo[4,3-a]pyrazine core in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide are Gram-positive and Gram-negative bacteria . This compound has shown moderate to good antibacterial activities against both Staphylococcus aureus and Escherichia coli strains .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is comparable to the first-line antibacterial agent ampicillin .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. In particular, the compound has shown superior antibacterial activities, with minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide typically involves the formation of the triazolo[4,3-a]pyrazine core followed by the introduction of the thiophene-2-carboxamide moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with suitable reagents can yield the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The purification of the final product is typically achieved through crystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide can be compared with other triazolopyrazine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
1,2,4-triazolo[4,3-a]pyrazine derivatives: Studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)5-4-13-12)7-14-11(18)8-3-2-6-20-8/h2-6H,7H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNDXKIWGUHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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